molecular formula C12H11ClN2O2 B8667578 2(1H)-Pyrimidinone, 5-chloro-1-[(phenylmethoxy)methyl]- CAS No. 88045-77-6

2(1H)-Pyrimidinone, 5-chloro-1-[(phenylmethoxy)methyl]-

Cat. No.: B8667578
CAS No.: 88045-77-6
M. Wt: 250.68 g/mol
InChI Key: BKTMESLAEXVFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Pyrimidinone, 5-chloro-1-[(phenylmethoxy)methyl]- is a useful research compound. Its molecular formula is C12H11ClN2O2 and its molecular weight is 250.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(1H)-Pyrimidinone, 5-chloro-1-[(phenylmethoxy)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Pyrimidinone, 5-chloro-1-[(phenylmethoxy)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

88045-77-6

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

5-chloro-1-(phenylmethoxymethyl)pyrimidin-2-one

InChI

InChI=1S/C12H11ClN2O2/c13-11-6-14-12(16)15(7-11)9-17-8-10-4-2-1-3-5-10/h1-7H,8-9H2

InChI Key

BKTMESLAEXVFDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCN2C=C(C=NC2=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5-chloropyrimidin-2-one hydrochloride (10 mmol) and triethylamine (20 mmol) in dichloromethane (50 ml) were stirred together until all the solid material had dissolved, before a solution of chloromethyl benzyl ether (see Preparation 1a and 1b) (10 mmol) in dichloromethane (10 ml) was added with stirring at room temperature. The mixture was stirred for 3 hours at room temperature before the solvent was distilled off. The residue was triturated with water (40 ml), extracted into chloroform (3×40 ml) and the dried (MgSO4) solution evaporated; yield 2.40 g (96%). The product was purified by trituration with ether and had m.p. 125° C. (acetone). 1H NMR (CDCl3): δ4.68 (CH2Ph), 5.32 (CH2O), 7.30 (Ph), 7.72 and 8.48 (H-4, H-6, J 3 Hz).
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.